molecular formula C10H12O2 B3050477 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone CAS No. 26216-10-4

1-(4-Hydroxy-2,5-dimethylphenyl)ethanone

Cat. No.: B3050477
CAS No.: 26216-10-4
M. Wt: 164.2 g/mol
InChI Key: MHQHNHNWOMRDKM-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H12O2. It is a derivative of acetophenone, characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-2,5-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is usually purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of 4-hydroxy-2,5-dimethylbenzoic acid.

    Reduction: Formation of 1-(4-hydroxy-2,5-dimethylphenyl)ethanol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(4-Hydroxy-2,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various biochemical pathways.

Comparison with Similar Compounds

1-(4-Hydroxy-2,5-dimethylphenyl)ethanone can be compared with other similar compounds such as:

    1-(4-Hydroxy-3,5-dimethylphenyl)ethanone: Similar structure but with different positions of the methyl groups.

    1-(4-Hydroxy-2,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of methyl groups, affecting its reactivity and applications.

    4-Hydroxyacetophenone: Lacks the methyl groups, resulting in different chemical properties and uses.

Properties

IUPAC Name

1-(4-hydroxy-2,5-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-5-10(12)7(2)4-9(6)8(3)11/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQHNHNWOMRDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306075
Record name 1-(4-Hydroxy-2,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26216-10-4
Record name NSC173995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Hydroxy-2,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-DIMETHYL-4'-HYDROXYACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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